molecular formula C6H4BrN3 B3032287 2-Bromo-3H-imidazo[4,5-b]pyridine CAS No. 1380245-88-4

2-Bromo-3H-imidazo[4,5-b]pyridine

Cat. No.: B3032287
CAS No.: 1380245-88-4
M. Wt: 198.02 g/mol
InChI Key: FINBQSYQJRHYSA-UHFFFAOYSA-N
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Description

2-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a bromine substituent at position 2. The bromine atom at C2 serves as a reactive site for further functionalization via cross-coupling reactions, enabling the synthesis of diverse derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction conditions often involve phase transfer catalysis (PTC) in a solid-liquid system, which allows for the isolation of various regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of phase transfer catalysis and other catalytic methods in large-scale organic synthesis suggests that similar approaches could be adapted for industrial production.

Chemical Reactions Analysis

2.2. Mechanistic Pathways

The mechanism of formation of imidazo[4,5-b]pyridine derivatives from 2-bromo-3H-imidazo[4,5-b]pyridine can be outlined as follows:

  • Formation of Imine Intermediate : The reaction begins with the nucleophilic attack of an amine on the carbon atom bonded to the bromine, forming an imine intermediate.

  • Cyclization : The imine can then undergo cyclization to form the dihydroimidazo[4,5-b]pyridine derivative.

  • Aromatization : Finally, the dihydro derivative undergoes aromatization to yield the final product.

This sequence has been confirmed using time-dependent NMR studies that track the disappearance of the imine signals and the appearance of aromatic signals over time .

2.3. Reaction Conditions and Yields

The conditions under which these reactions are performed significantly affect the yield and purity of the products:

  • Solvent Choice : Using water and IPA as solvents has been shown to facilitate cleaner reactions with minimal side products.

  • Temperature and Time : Typical reaction conditions include heating at around 80°C for several hours, with yields often exceeding 90% for successful transformations .

3.2. Characterization Techniques

TechniquePurpose
NMR SpectroscopyTo monitor reaction progress and confirm structures
Mass SpectrometryTo determine molecular weight and confirm product identity
IR SpectroscopyTo identify functional groups present in compounds

Scientific Research Applications

Scientific Research Applications

2-Bromo-3H-imidazo[4,5-b]pyridine and its derivatives have demonstrated potential in several key areas:

  • Antimicrobial Agents: Imidazo[4,5-b]pyridine derivatives are explored for their antimicrobial properties . For instance, they have been incorporated into structures of antibacterial agents effective against Bacillus and Staphylococcus aureus, and also exhibit antimycotic activity against Aspergillus flavus .
  • Anti-inflammatory Applications: Imidazo[4,5-b]pyridine derivatives have been studied as anti-inflammatory compounds . Compound 22 has shown the ability to diminish tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells (human retinal pigment epithelial) and inhibit inflammatory reactions associated with obesity by affecting the activation of transcription factors Nrf2 and NF-κB .
  • Antiproliferative Effects: Certain bromo-substituted imidazo[4,5-b]pyridines have shown promising antiproliferative activity against various human cancer cell lines . For example, compound 8 , a bromo-substituted derivative with a 4-cyanophenyl group at position 2, potently inhibited the proliferation of HeLa, SW620, and A549 cell lines .
  • Multidrug Resistance Reversal: Imidazo[4,5-b]pyridine derivatives have the potential to reverse multidrug resistance in cancer cells by modulating the P-glycoprotein . Several derivatives have demonstrated potent ABCB1-modulating activity, increasing the intracellular concentration of rhodamine 123 in multidrug-resistant mouse T-lymphoma cells .

Synthetic Approaches

Various methods exist for synthesizing imidazo[4,5-b]pyridines, including cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate . Cross-coupling reactions are also employed to introduce substituents at specific positions on the imidazo[4,5-b]pyridine ring . The efficiency of these cross-coupling processes is significantly affected by the structure of the ligand and the catalyst used .

One approach involves using a Pd2/BINAP catalytic system to form an imidazoline structure, which is then converted to an imidazopyridine via a modified Bechamp reduction . Regioselective approaches have also been reported for synthesizing 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine, with yields ranging from medium to excellent .

Data Tables and Case Studies

Table 1: Antiproliferative Activity of Bromo-Substituted Imidazo[4,5-b]pyridines

CompoundCell LineIC50 (μM)
8HeLa1.8
8SW6203.2
8A5492.5
10HeLaData not provided in the search results
10SW620Data not provided in the search results
Note: The search results do not contain IC50 values for compounds 10 against HeLa and SW620 cell lines.

Table 2: ABCB1-Modulating Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundFAR Value
a19.65
dData not provided in the search results
fData not provided in the search results
gData not provided in the search results
iData not provided in the search results
Verapamil11.83

Note: The search results do not contain FAR values for compounds d, f, g, and i.

Case Study: Compound 22 as an Anti-inflammatory Agent

Compound 22 , which features an imidazo[4,5-b]pyridine structure, has been studied for its anti-inflammatory properties in the context of retinal ischemia . It can reduce the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells (ARPE-19) . Additionally, it has been shown to inhibit inflammatory reactions associated with obesity by affecting the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress that can cause arterial injury .

Mechanism of Action

The mechanism of action of 2-Bromo-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission . Additionally, it can inhibit enzymes such as aromatase, which is involved in steroid biosynthesis . The compound’s ability to interact with multiple pathways makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-bromo-3H-imidazo[4,5-b]pyridine, emphasizing substituent positions, physical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities
This compound Br at C2 C₆H₄BrN₃ 212.05 Not reported Synthetic intermediate
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Br at C6, Ph at C2 C₁₂H₈BrN₃ 274.11 74 (3-benzyl derivative) Antimicrobial
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine Br-Ph at C2, Ph at C3 C₁₈H₁₂BrN₃ 350.21 Not reported Structural studies
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Br at C6, Me at C3 C₇H₆BrN₃ 212.05 Not reported Research chemical
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) NH₂ at C2, Me at N1, Ph at C6 C₁₃H₁₂N₄ 224.26 Not applicable Carcinogenic (DNA adduct formation)
6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine Br at C6, SEM group at N3 C₁₂H₁₈BrN₃OSi 328.28 Not reported Protected intermediate for synthesis

Key Observations:

Substituent Position and Reactivity :

  • Bromine at C2 (target compound) vs. C6 (common in derivatives) alters electronic properties and reactivity. For example, 6-bromo derivatives are frequently used in Pd-mediated cross-coupling to introduce aryl groups at C2 or C7 .
  • The 3-position is often modified with alkyl or protective groups (e.g., SEM in ) to modulate solubility and stability .

Biological Activities: Antimicrobial Activity: 6-Bromo-2-phenyl derivatives exhibit antimicrobial properties, with alkylation at N3 (e.g., 3-benzyl) enhancing activity . Carcinogenicity: PhIP, an amino-substituted analog, induces DNA adducts and microsatellite instability in vivo, highlighting the impact of substituents on toxicity .

Synthetic Methodologies :

  • Alkylation : Phase-transfer catalysis (PTC) enables regioselective N-alkylation of imidazo[4,5-b]pyridines .
  • Direct Arylation : Palladium-catalyzed C–H arylation allows efficient functionalization at C2 or C7 positions .

Research Findings and Data Tables

Table 1: Comparative Reactivity of Brominated Imidazo[4,5-b]pyridines

Compound Preferred Reaction Sites Key Reactions
This compound C2 (Br) Suzuki-Miyaura coupling, nucleophilic substitution
6-Bromo-3H-imidazo[4,5-b]pyridine C6 (Br), C2 (via C–H activation) Cross-coupling, direct arylation
5-Bromo-1H-imidazo[4,5-b]pyridine C5 (Br) Limited data; potential for C5 functionalization

Biological Activity

2-Bromo-3H-imidazo[4,5-b]pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its antiproliferative, antibacterial, and antiviral properties based on recent research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of a bromine atom at the 2-position of the imidazo[4,5-b]pyridine ring. This specific substitution is crucial for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that 2-bromo-substituted imidazo[4,5-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed for different derivatives against selected human cancer cell lines:

CompoundCell LineIC50 (µM)Activity Description
10SW620 (Colorectal)0.4Strong inhibition
10HeLa (Cervical)1.8Selective activity
14HCT-116 (Colorectal)0.7Strong inhibition
19NCI-H460 (Lung)4.25Moderate inhibition

The bromo-substituted derivatives showed enhanced activity compared to their non-bromo counterparts, indicating that bromination significantly increases antiproliferative potency. For instance, compound 10 demonstrated an IC50 value of 0.4 µM against SW620 cells, marking it as one of the most potent derivatives tested .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. Notably:

  • Compound 14 exhibited moderate activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM.
  • Other derivatives did not show significant antibacterial effects, underscoring the selective nature of these compounds .

Antiviral Activity

While many imidazo[4,5-b]pyridine derivatives have been evaluated for antiviral properties, the results have been mixed. Most compounds did not demonstrate significant antiviral activity; however, some showed promise against specific viruses in preliminary studies . The exploration of these compounds as potential antiviral agents remains an area for further investigation.

Mechanistic Insights

The mechanism of action for the antiproliferative effects appears to involve cell cycle arrest and apoptosis induction in cancer cells. For example, treatment with compound 19 led to a dose-dependent accumulation of G2/M phase arrested cells in several cancer cell lines, suggesting a targeted approach to inhibit cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3H-imidazo[4,5-b]pyridine?

  • Methodological Answer : The core imidazo[4,5-b]pyridine scaffold is typically synthesized via condensation of halogenated pyridinediamines with aldehydes or ketones under phase-transfer catalysis (PTC) or acid/base conditions. For brominated derivatives, 5-bromopyridine-2,3-diamine is a common precursor. For example, bromine at position 7 can be introduced by reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst . Purification often involves column chromatography (ethyl acetate/hexane) and recrystallization from ethanol or methanol .

Q. How is this compound purified and characterized?

  • Methodological Answer : Post-synthesis purification is achieved via silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexane 1:1). Crystallization from methanol or ethanol yields high-purity solids. Characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.5 ppm; bromine-induced deshielding).
  • X-ray crystallography : Resolves planarity of fused rings (mean deviation <0.02 Å) and dihedral angles (e.g., 70° for allyl substituents) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 274.12 for C12H8BrN3) .

Q. What nucleophilic substitutions are feasible at the bromine site?

  • Methodological Answer : The bromine atom at position 2 or 7 is susceptible to nucleophilic aromatic substitution (SNAr). Common reactions include:

  • Amination : React with primary/secondary amines in DMF at 80–100°C.
  • Suzuki coupling : Use Pd(PPh3)4 catalyst with arylboronic acids in toluene/EtOH .
  • Methylation : Methyl iodide with K2CO3 in DMF at room temperature introduces methyl groups (e.g., 3-methyl derivatives) .

Advanced Research Questions

Q. How can regioselectivity be optimized in substitution reactions?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

  • Electron-deficient sites : Bromine at position 7 directs nucleophiles to position 6 via resonance effects.
  • Catalyst tuning : Pd catalysts with bulky ligands (e.g., XPhos) enhance cross-coupling at hindered positions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr at brominated carbons .
  • Contradiction Note : Allyl groups introduced via K2CO3 in DMF yield perpendicular conformations (dihedral ~70°), while acetyl groups adopt near-planar orientations (dihedral ~3°) .

Q. What methods evaluate the antimicrobial and anticancer activity of derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., Bacillus pumilis, MIC = 2–4 µg/mL vs. ciprofloxacin MIC = 1 µg/mL) .
  • Anticancer assays : Cell viability via MTT assay (e.g., IC50 = 1–10 µM against HeLa cells). Compare potency to reference drugs (e.g., doxorubicin) .
  • Enzyme inhibition : Fluorescence polarization assays for isoform selectivity (e.g., iNOS inhibition at 86 nM vs. nNOS at 17 µM) .

Q. How are photophysical properties analyzed for excited-state behavior?

  • Methodological Answer :

  • UV-vis spectroscopy : Identify π→π* transitions (λmax ~300–350 nm).
  • Time-resolved fluorescence : Detect excited-state intramolecular proton transfer (ESIPT) with dual emission bands (e.g., tautomer emission at 450 nm in acidic solvents) .
  • Solvatochromism : Correlate Stokes shift with solvent polarity (e.g., Δλ = 120 nm in ethanol vs. 80 nm in hexane) .

Q. How are computational models used to predict biological interactions?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., Aurora A kinase, PDB 2W1C) with scoring functions (ΔG ~−9 kcal/mol for imidazopyridine inhibitors) .
  • DFT calculations (Gaussian) : Optimize geometry at B3LYP/6-31G* level; analyze frontier orbitals (HOMO-LUMO gap ~4 eV) .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes (RMSD <2 Å over 100 ns) .

Properties

IUPAC Name

2-bromo-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINBQSYQJRHYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594401
Record name 2-Bromo-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380245-88-4
Record name 2-Bromo-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-3H-imidazo[4,5-b]pyridine
2-Bromo-3H-imidazo[4,5-b]pyridine
2-Bromo-3H-imidazo[4,5-b]pyridine

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